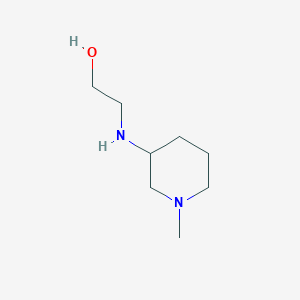

2-(1-Methyl-piperidin-3-ylamino)-ethanol

Description

Contextualization of Piperidine (B6355638) Scaffolds in Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. vulcanchem.com This structural motif is prevalent in a vast array of pharmaceuticals and naturally occurring alkaloids. vulcanchem.com Its ubiquity is due to its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. rsc.orgresearchgate.net Chiral piperidine scaffolds, in particular, are of great interest as their specific stereochemistry can be crucial for precise interaction with biological targets like proteins and enzymes. nih.gov The introduction of piperidine moieties is a well-established strategy in drug design, with derivatives found in more than twenty classes of pharmaceuticals, including antihistamines, antipsychotics, and analgesics. vulcanchem.comrsc.org

Significance of Aminoethanol Moieties in Biologically Active Compounds

The aminoethanol group is another pharmacologically significant structural unit. This moiety is present in a wide range of biologically active compounds and is a key component in many approved drugs. google.com The presence of both a hydroxyl group and an amino group allows for hydrogen bonding and ionic interactions, which are critical for binding to biological receptors. For instance, compounds featuring a hydroxyethylamine core are known to act as inhibitors for enzymes like aspartic protease, leading to their use in antiviral agents. google.com The versatility of the aminoethanol structure makes it a valuable intermediate in the synthesis of numerous compounds with potential therapeutic applications. google.combldpharm.com

Rationale for Investigating 2-(1-Methyl-piperidin-3-ylamino)-ethanol as a Research Target

The compound this compound presents a compelling subject for scientific inquiry by combining the advantageous features of both the piperidine and aminoethanol scaffolds. Its structure consists of a 3-aminopiperidine core, which is found in valuable pharmaceutical drugs, further substituted with a methyl group on the piperidine nitrogen and an ethanol (B145695) group on the 3-amino substituent. rsc.org The N-methylation of the piperidine ring is a common modification in medicinal chemistry used to alter basicity and lipophilicity.

The rationale for its investigation is built upon this hybrid design. The 3-aminopiperidine framework provides a validated structural foundation, while the N-hydroxyethyl side chain offers a vector for interactions with biological targets. rsc.orggoogle.com Despite this promising architecture, the compound remains largely unexplored in academic and industrial research. Its availability from chemical suppliers confirms its status as a tangible, accessible molecule for research purposes. synblock.comcymitquimica.com The investigation of this specific molecule could therefore unveil novel biological activities derived from the unique synergy of its constituent parts.

Table 1: Physicochemical Properties of this compound This interactive table provides key data for the target compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1353945-01-3 | synblock.com |

| Molecular Formula | C8H18N2O | synblock.com |

| Molecular Weight | 158.24 g/mol | synblock.com |

| Stereoisomers | (R)-enantiomer is commercially available | cymitquimica.com |

Overview of Current Research Gaps and Future Directions in the Field

The most significant finding regarding this compound is the profound lack of specific research data. A thorough review of scientific literature reveals a clear gap: there are no published studies detailing its synthesis, characterization, or biological evaluation. Its existence is primarily noted in the catalogs of chemical suppliers. synblock.comcymitquimica.com

This absence of information defines the future directions for research. Key areas that warrant investigation include:

Synthesis and Optimization: While general methods for creating 3-aminopiperidine derivatives exist, such as enzymatic cascades or the reduction of 3-aminopyridine, specific, efficient, and scalable synthetic routes for this compound have not been reported. rsc.orggoogle.com Developing such methods would be the first step toward enabling further study.

Biological Screening: Given the pedigrees of its structural motifs, the compound should be subjected to broad biological screening. The 3-aminopiperidine core is a component of dipeptidyl peptidase-IV (DPP-IV) inhibitors, suggesting a potential role in metabolic disorders. google.com Other aminopiperidine derivatives have shown cognition-enhancing properties, pointing toward possible applications in neurodegenerative diseases.

Stereochemical Investigation: The commercial availability of the (R)-enantiomer suggests that the stereochemistry of the compound is considered relevant. cymitquimica.com A critical future direction would be the separate synthesis and evaluation of its enantiomers to determine if biological activity is stereospecific, a common feature for chiral drugs. nih.gov

Structure-Activity Relationship (SAR) Studies: Should initial screenings prove fruitful, subsequent SAR studies would be essential. This would involve synthesizing analogues with different substituents on the piperidine nitrogen, the amino group, or the ethanol moiety to optimize activity and understand the structural requirements for its biological target interaction.

Table 2: Examples of Bioactive Piperidine-Based Scaffolds This interactive table highlights key structural cores discussed in the text and their relevance.

| Scaffold | Significance | Examples of Drugs/Classes Containing the Scaffold | Source |

|---|---|---|---|

| Piperidine | A highly versatile and common scaffold in drug discovery. | Donepezil, Fexofenadine, Meperidine | vulcanchem.comrsc.org |

| 3-Aminopiperidine | A core structure in several modern pharmaceuticals, often chiral. | Alogliptin, Besifloxacin | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1-methylpiperidin-3-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10-5-2-3-8(7-10)9-4-6-11/h8-9,11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYRWEHVYQLWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1 Methyl Piperidin 3 Ylamino Ethanol

Strategic Approaches to the Synthesis of the Piperidine (B6355638) Core

The piperidine ring is a prevalent scaffold in many biologically active compounds. chemrevlett.com Its synthesis and functionalization are well-established areas of organic chemistry. The construction of the 1-methyl-3-aminopiperidine core, the foundational structure for the title compound, can be approached through various synthetic routes.

Methods for N-Methylation of Piperidine Rings

N-methylation of the piperidine ring is a key step in the synthesis of the target molecule. This transformation can be achieved through several methods, with reductive amination being a common and efficient approach.

One documented method involves the N-methylation of a protected 3-aminopiperidine derivative, such as (R)-3-(Boc-Amino)piperidine. chemicalbook.com In this procedure, the secondary amine of the piperidine ring reacts with formaldehyde in the presence of a reducing agent, sodium cyanoborohydride, to yield the N-methylated product. chemicalbook.com The reaction is typically carried out in a protic solvent like methanol at a controlled temperature. chemicalbook.com The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent is then removed under acidic conditions, for instance, using hydrochloric acid in dioxane, to afford the desired 1-methyl-piperidin-3-amine. chemicalbook.com

Table 1: Example of N-Methylation of a Piperidine Derivative chemicalbook.com

| Starting Material | Reagents | Solvent | Product | Yield |

| (R)-3-(Boc-Amino)piperidine | 1. Formaldehyde, Sodium cyanoborohydride 2. HCl in dioxane | Methanol | (R)-3-Amino-1-methyl-piperidine | 72% |

This interactive table summarizes the N-methylation of a protected 3-aminopiperidine.

Introduction of Amino Substituents to the Piperidine Ring System

The introduction of an amino group at the 3-position of the piperidine ring is a crucial step in building the core structure. Various strategies can be employed to achieve this, often starting from commercially available piperidine derivatives or by constructing the ring from acyclic precursors.

One versatile approach is the use of reductive amination on a suitable piperidone precursor. For instance, N-protected 3-piperidone can react with an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form the 3-aminopiperidine derivative. nih.gov

Enzymatic methods also offer a highly stereoselective route to chiral 3-aminopiperidines. Transaminase enzymes can be used for the asymmetric amination of N-protected 3-piperidones to produce the corresponding chiral amines with high optical purity. scispace.comgoogle.com

Synthesis of the Ethanolamine (B43304) Side Chain

With the 1-methyl-piperidin-3-amine core in hand, the next critical phase is the installation of the ethanolamine side chain onto the 3-amino group.

Amination Reactions for Incorporating the Aminoethanol Moiety

The formation of the C-N bond between the piperidine and the ethanolamine moiety can be accomplished through several well-established amination reactions.

Reaction with Ethylene (B1197577) Oxide: A direct method for introducing the hydroxyethyl group is the reaction of 1-methyl-piperidin-3-amine with ethylene oxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide by the primary amine. ugr.esvt.edu The reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base. ugr.es The primary amine of the piperidine derivative acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the formation of the desired 2-(1-methyl-piperidin-3-ylamino)-ethanol. vt.eduresearchgate.net

Reductive Amination with Glycolaldehyde: An alternative and widely used method is the reductive amination of glycolaldehyde with 1-methyl-piperidin-3-amine. wikipedia.orgmasterorganicchemistry.com In this two-step, one-pot process, the amine first condenses with the aldehyde to form a Schiff base (imine) intermediate. wikipedia.org This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the final amino alcohol product. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent can be critical for the selectivity and efficiency of the reaction. masterorganicchemistry.com

Table 2: Comparison of Methods for Ethanolamine Side Chain Synthesis

| Method | Reagents | Key Intermediate | Advantages |

| Reaction with Ethylene Oxide | 1-methyl-piperidin-3-amine, Ethylene oxide | - | Direct, atom-economical |

| Reductive Amination | 1-methyl-piperidin-3-amine, Glycolaldehyde, Reducing agent (e.g., NaBH₄) | Imine | Mild conditions, wide applicability |

This interactive table compares two common methods for synthesizing the ethanolamine side chain.

Purification and Isolation Methodologies for Research-Grade Material

The final step in the synthesis is the purification and isolation of this compound to a high degree of purity suitable for research purposes. The presence of both a basic piperidine nitrogen and a polar hydroxyl group influences the choice of purification method.

Crystallization: If the final product or a salt derivative is a crystalline solid, crystallization is an effective method for purification. chemrevlett.comchemrevlett.com This technique can remove impurities that have different solubility profiles. chemrevlett.com For piperidine derivatives, ethanol (B145695) is often a suitable solvent for recrystallization. chemrevlett.com The formation of a salt, for example, with hydrochloric or oxalic acid, can sometimes facilitate the formation of well-defined crystals and improve the efficiency of purification. google.com

Chromatography: Column chromatography is a versatile technique for purifying polar and basic compounds.

Normal-Phase Chromatography: Traditional silica gel chromatography can be challenging for basic amines due to strong interactions with the acidic silica surface, which can lead to peak tailing and product loss. biotage.com To mitigate these issues, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine or ammonia. biotage.com Alternatively, a less acidic stationary phase like alumina can be used. rochester.edu

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is another powerful tool for the purification of polar compounds. biotage.com For basic amines, using a mobile phase with a high pH can neutralize the amine, making it more hydrophobic and improving its retention and separation on a C18 or similar column. biotage.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly well-suited for the separation of very polar compounds that show little or no retention in reversed-phase chromatography. nih.gov Using a polar stationary phase (like silica or an amino-functionalized phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water, HILIC can provide excellent separation for polar analytes like amino alcohols. nih.gov

Table 3: Summary of Purification Techniques

| Technique | Stationary Phase | Mobile Phase Considerations | Best Suited For |

| Crystallization | - | Selection of appropriate solvent/anti-solvent | Crystalline solids or their salts |

| Normal-Phase Chromatography | Silica Gel | Addition of basic modifier (e.g., triethylamine) | Moderately polar compounds |

| Alumina | Neutral or basic eluents | Basic compounds like amines | |

| Reversed-Phase HPLC | C18 or similar | Buffered mobile phase, often at high pH for amines | Polar to moderately nonpolar compounds |

| HILIC | Silica, Amino | High organic content with aqueous buffer | Highly polar compounds |

This interactive table provides a summary of purification methodologies for the target compound.

Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound is centered on the chemical reactivity of its constituent functional groups. The tertiary amine of the N-methylpiperidine, the secondary amine, and the primary alcohol of the aminoethanol side chain are all amenable to a variety of chemical transformations.

The tertiary amine of the 1-methylpiperidine (B42303) ring is a key site for structural modification. While N-dealkylation to the corresponding secondary amine is a possible transformation, allowing for subsequent re-alkylation or acylation, direct derivatization of the tertiary amine is also feasible.

One common strategy involves the quaternization of the piperidine nitrogen by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge, which can significantly alter the molecule's solubility and biological activity.

Another approach is N-oxide formation, which can be achieved by treating the parent compound with an oxidizing agent such as hydrogen peroxide or a peroxy acid. The resulting N-oxide exhibits different electronic and steric properties compared to the parent tertiary amine.

The synthesis of analogs often starts from precursors like (R)-3-Amino-1-methyl-piperidine, which can be prepared from (R)-3-(Boc-Amino)piperidine. The synthesis involves the reductive amination of the Boc-protected piperidine with formaldehyde, followed by deprotection. chemicalbook.com

Table 1: Examples of Piperidine Nitrogen Modifications

| Modification Type | Reagents and Conditions | Product Class |

| N-Alkylation (from demethylated precursor) | Alkyl halide (e.g., R-Br), base (e.g., K2CO3), solvent (e.g., CH3CN) | N-Alkyl-3-aminopiperidine derivatives |

| N-Acylation (from demethylated precursor) | Acyl chloride or anhydride (e.g., RCOCl), base (e.g., Et3N), solvent (e.g., CH2Cl2) | N-Acyl-3-aminopiperidine derivatives |

| Quaternization | Alkyl halide (e.g., CH3I), solvent (e.g., acetone) | 1-Methyl-1-alkyl-3-aminopiperidinium halides |

| N-Oxide Formation | H2O2 or m-CPBA, solvent (e.g., CH2Cl2) | 1-Methyl-3-aminopiperidine-N-oxide |

The aminoethanol side chain offers two reactive sites for modification: the secondary amine and the primary hydroxyl group. Derivatization of the secondary amine can be achieved through reactions such as N-alkylation, N-acylation, and N-sulfonylation. For analytical purposes, derivatization of the amino group of 3-aminopiperidine has been demonstrated with reagents like (R)-α-methyl-2-naphthaleneacetyl chloride, benzoyl chloride, and para-toluene sulfonyl chloride, which can be adapted for synthetic purposes. google.comgoogle.comresearchgate.netnih.gov

The primary hydroxyl group can undergo a variety of transformations, including:

Etherification: Reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) to form ethers.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form esters.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Halogenation: Replacement of the hydroxyl group with a halogen, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Table 2: Examples of Aminoethanol Side Chain Modifications

| Modification Site | Reaction Type | Reagents and Conditions | Product Class |

| Secondary Amine | N-Acylation | Acyl chloride, base (e.g., triethylamine) | N-Acyl-2-(1-methyl-piperidin-3-ylamino)-ethanol derivatives |

| Secondary Amine | N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | N-Sulfonyl-2-(1-methyl-piperidin-3-ylamino)-ethanol derivatives |

| Hydroxyl Group | Etherification | NaH, Alkyl halide | 2-(1-Methyl-piperidin-3-ylamino)-ethyl ether derivatives |

| Hydroxyl Group | Esterification | Carboxylic acid, DCC/DMAP or Acyl chloride, base | 2-(1-Methyl-piperidin-3-ylamino)-ethyl ester derivatives |

The piperidine ring is a common motif in drug discovery. cambridgemedchemconsulting.com Several bioisosteric replacements for the piperidine ring have been explored, which could be applied to this scaffold. These include:

Azaspiro[3.3]heptanes: These spirocyclic systems have been proposed as mimics for piperidine, offering similar basicity and lipophilicity but with improved metabolic stability. researchgate.net

Morpholine: Replacing the piperidine ring with a morpholine ring can increase the polarity of the molecule. cambridgemedchemconsulting.com

Thiomorpholine: This sulfur-containing analog introduces a different set of electronic and steric properties.

Piperazine (B1678402): The introduction of a second nitrogen atom in the ring provides an additional site for derivatization and can influence the pKa of the nitrogens. cambridgemedchemconsulting.com

The choice of isosteric replacement depends on the desired properties of the final analog, such as modulating basicity, solubility, lipophilicity, and metabolic stability.

Table 3: Examples of Isosteric Replacements for the Piperidine Ring

| Original Fragment | Isosteric Replacement | Rationale for Replacement |

| Piperidine | Azaspiro[3.3]heptane | Improved metabolic stability, similar physicochemical properties. researchgate.net |

| Piperidine | Morpholine | Increased polarity, potential for hydrogen bonding. cambridgemedchemconsulting.com |

| Piperidine | Thiomorpholine | Altered electronic and steric profile. |

| Piperidine | Piperazine | Additional site for derivatization, modulation of basicity. cambridgemedchemconsulting.com |

Preclinical Pharmacological Investigations and Biological Target Identification

In Vivo Preclinical Models of Biological Activity

Specific data from in vivo studies in animal models are essential for characterizing the physiological effects of a new compound. However, no such data has been made public for 2-(1-Methyl-piperidin-3-ylamino)-ethanol in the following contexts:

Assessment in Murine Models of Neurological Function (e.g., cognition, motor activity)

No reports on the assessment of this compound in murine models to determine its effects on neurological functions, including but not limited to cognition and motor activity, were found.

Evaluation in Animal Models of Inflammatory Processes

There is a lack of published evidence from studies evaluating the potential anti-inflammatory effects of this compound in established animal models of inflammation.

Investigations into Antimicrobial and Antifungal Potency in Preclinical Models

No preclinical data could be retrieved concerning the antimicrobial or antifungal potency of this compound.

Structure Activity Relationship Sar Studies of 2 1 Methyl Piperidin 3 Ylamino Ethanol and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of the 2-(1-Methyl-piperidin-3-ylamino)-ethanol scaffold is intrinsically linked to several key structural components. The tertiary amine of the piperidine (B6355638) ring, the secondary amine linker, and the terminal hydroxyl group of the ethanol (B145695) tail are all considered crucial pharmacophoric features. The N-methyl group on the piperidine ring is a significant determinant of activity. Studies on related 1-methylpiperidine (B42303) derivatives have demonstrated that this small alkyl substituent can enhance lipophilic interactions within receptor binding pockets, often leading to higher affinity compared to analogues with a free proton, a tosyl group, or a larger ethyl group on the piperidine nitrogen. nih.govresearchgate.net

The presence of the ethanolamine (B43304) side chain is also vital. The hydroxyl group can act as a hydrogen bond donor, while the secondary amine can function as both a hydrogen bond donor and acceptor. These interactions are often critical for anchoring the ligand to its biological target. For instance, in some receptor interactions, the ethanolamine group is thought to facilitate hydrogen bonding with specific amino acid residues like aspartate and tyrosine.

Positional and Substituent Effects on Ligand-Target Interactions

The precise positioning of substituents on the piperidine ring and modifications to the ethanolamine side chain have profound effects on ligand-target interactions. The substitution at the 3-position of the piperidine ring is a key determinant of the molecule's spatial arrangement and, consequently, its biological profile.

Variations in the N-substituent of the piperidine ring significantly impact biological activity. As shown in the table below, which summarizes findings from studies on related aminopiperidine derivatives, the nature of the substituent on the piperidine nitrogen can drastically alter receptor affinity.

Table 1: Effect of N-Substitution on Piperidine Analogs' Biological Activity

| Compound ID | N-Substituent | Target Receptor | Biological Activity (Ki, nM) |

| 1 | -CH₃ | σ₁ | 50 |

| 2 | -H | σ₁ | >1000 |

| 3 | -CH₂CH₃ | σ₁ | >1000 |

| 4 | -Tosyl | σ₁ | >1000 |

This table is a representative example based on findings for analogous 1-substituted piperidine derivatives. nih.gov

Furthermore, modifications to the linker between the piperidine ring and the terminal functional group can influence activity. For example, extending the distance between the basic nitrogen and a terminal phenyl group in related structures from a benzyl (B1604629) to a phenylpropyl linker has been shown to reduce affinity for certain receptors. nih.gov This highlights the importance of the spatial relationship between the core piperidine scaffold and its appended functionalities.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of the this compound scaffold is a critical factor in its interaction with biological targets. The piperidine ring typically adopts a chair conformation, and the orientation of the substituents (axial vs. equatorial) can significantly influence binding affinity and efficacy.

NMR spectroscopic studies on related 3-aminopiperidine derivatives have indicated that the piperidine ring often adopts a single, well-defined chair conformation where bulky substituents preferentially occupy the equatorial position to minimize steric hindrance. nih.gov This conformational preference is crucial as it dictates the spatial presentation of the key pharmacophoric elements to the receptor. Computational modeling and molecular mechanics calculations have also been employed to predict the low-energy conformations of substituted piperidines, revealing that electrostatic interactions between substituents and the protonated nitrogen can influence conformational preferences. unifi.it

Stereochemical Influences on Activity and Selectivity

The introduction of chirality into the this compound scaffold can lead to significant differences in biological activity and selectivity between stereoisomers. The carbon atom at the 3-position of the piperidine ring is a chiral center, and the (R) and (S) enantiomers can exhibit distinct pharmacological profiles.

In many biological systems, only one enantiomer is responsible for the desired activity, while the other may be inactive or even contribute to off-target effects. For instance, in studies of related chiral piperidinol compounds, the (R) and (S) enantiomers demonstrated notable differences in their anti-tuberculosis activity. nih.gov The synthesis and evaluation of individual enantiomers are therefore essential to fully characterize the SAR of this chemical class and to develop more selective therapeutic agents. The stereoselective synthesis of such compounds often involves chiral resolution techniques or asymmetric synthesis strategies. vulcanchem.com

Mapping of Pharmacophores within the Aminopiperidine Ethanol Scaffold

A pharmacophore model for the this compound scaffold helps to define the essential three-dimensional arrangement of chemical features required for biological activity. These models are typically generated based on the structures of active ligands and their interactions with a biological target. nih.govmdpi.com

For the aminopiperidine ethanol scaffold, a general pharmacophore model would likely include:

A positively ionizable feature corresponding to the tertiary amine of the piperidine ring.

A hydrogen bond donor feature from the secondary amine.

A hydrogen bond acceptor/donor feature from the terminal hydroxyl group.

A hydrophobic feature associated with the piperidine ring.

The spatial relationships between these features are critical. Ligand-based pharmacophore modeling can be used to screen virtual compound libraries to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to exhibit similar biological activity. nih.govyoutube.comyoutube.com The development of a robust pharmacophore model is a key step in the rational design of new and improved analogs based on the this compound template.

Preclinical Metabolism and Biotransformation

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's half-life and clearance in the body. nih.gov These studies typically utilize liver fractions, such as microsomes and hepatocytes, from various species to assess how rapidly a compound is metabolized. nih.gov

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.gov To assess the metabolic stability of 2-(1-Methyl-piperidin-3-ylamino)-ethanol, it would be incubated with liver microsomes from preclinical species (e.g., rat, mouse, dog) and human donors. The disappearance of the parent compound over time provides a measure of its intrinsic clearance.

Given its structure, which includes a secondary amine and an N-methyl group, this compound would likely undergo oxidative metabolism. The stability would be determined by quantifying the remaining percentage of the compound at various time points.

Table 1: Illustrative Microsomal Stability of this compound

| Species | Incubation Time (min) | Remaining Compound (%) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| Human | 0 | 100 | 45 | 15.4 |

| 15 | 75 | |||

| 30 | 55 | |||

| 60 | 30 | |||

| Rat | 0 | 100 | 28 | 24.8 |

| 15 | 60 | |||

| 30 | 35 | |||

| 60 | 12 | |||

| Mouse | 0 | 100 | 22 | 31.5 |

| 15 | 50 | |||

| 30 | 25 |

This table presents hypothetical data for illustrative purposes.

Hepatocytes, or liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and can provide a more comprehensive picture of metabolic clearance than microsomes. nih.govnih.gov Incubating this compound with cryopreserved or fresh hepatocytes from different species would allow for the assessment of both oxidative and conjugative metabolism.

The rate of disappearance of the parent compound in hepatocyte incubations would be measured to determine its intrinsic clearance. This data can be more predictive of in vivo hepatic clearance as it accounts for a broader range of metabolic pathways. nih.gov

Table 2: Example Hepatocyte Stability of this compound

| Species | Incubation Time (min) | Remaining Compound (%) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

|---|---|---|---|---|

| Human | 0 | 100 | 40 | 17.3 |

| 30 | 65 | |||

| 60 | 42 | |||

| 120 | 18 | |||

| Rat | 0 | 100 | 25 | 27.7 |

| 30 | 52 | |||

| 60 | 27 |

This table presents hypothetical data for illustrative purposes.

Identification and Characterization of Preclinical Metabolites

Identifying the metabolites of this compound is crucial for understanding its complete biotransformation pathway. This is typically achieved by analyzing samples from in vitro incubations (microsomes, hepatocytes) and in vivo studies in animal models using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Based on the structure of this compound, several metabolic transformations can be predicted:

N-demethylation of the piperidine (B6355638) nitrogen to form 2-(piperidin-3-ylamino)-ethanol.

Oxidation of the ethanol (B145695) side chain to form an aldehyde, followed by further oxidation to a carboxylic acid.

Hydroxylation of the piperidine ring at various positions.

N-oxidation of the tertiary amine on the piperidine ring.

Glucuronidation of the primary alcohol group (a Phase II conjugation reaction). drughunter.com

Table 3: Potential Preclinical Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | 2-(Piperidin-3-ylamino)-ethanol | N-demethylation |

| M2 | [2-(1-Methyl-piperidin-3-ylamino)-ethoxy]acetic acid | Oxidation |

| M3 | 2-(5-Hydroxy-1-methyl-piperidin-3-ylamino)-ethanol | Ring Hydroxylation |

| M4 | 2-(1-Oxido-1-methyl-piperidin-3-ylamino)-ethanol | N-oxidation |

This table presents hypothetical metabolites for illustrative purposes.

Enzymatic Pathways Involved in Biotransformation in Animal Models

Pinpointing the specific enzymes responsible for the metabolism of this compound is essential for predicting potential drug-drug interactions.

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism. nih.gov To identify the specific CYP isoenzymes involved in the metabolism of this compound, reaction phenotyping studies would be conducted. These studies typically involve:

Incubating the compound with a panel of recombinant human CYP enzymes.

Using selective chemical inhibitors of specific CYP isoenzymes in human liver microsomes.

Given its structure, the metabolism of this compound is likely to be mediated by common CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9. longdom.org For instance, N-demethylation is a reaction frequently catalyzed by CYP3A4 and CYP2C19. nih.gov

Table 4: Illustrative Contribution of CYP Isoenzymes to the Metabolism of this compound

| CYP Isoenzyme | Relative Contribution (%) |

|---|---|

| CYP3A4 | 45 |

| CYP2D6 | 25 |

| CYP2C9 | 15 |

| CYP2C19 | 10 |

This table presents hypothetical data for illustrative purposes.

While CYPs are major players, other enzymes can also contribute to biotransformation. nih.gov

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) : The ethanol moiety of this compound could be a substrate for ADH, leading to the formation of an aldehyde metabolite. This intermediate could then be further oxidized by ALDH to a carboxylic acid. nih.gov

UDP-glucuronosyltransferases (UGTs) : The primary alcohol group is a prime candidate for Phase II conjugation with glucuronic acid, a reaction catalyzed by UGTs to enhance water solubility and facilitate excretion. drughunter.com

Preclinical Excretion Pathways and Mass Balance Studies

In the absence of specific data for this compound, we can infer potential excretion pathways based on the general behavior of structurally related compounds, such as other small molecule piperidine derivatives and amines.

General Principles of Amine and Piperidine Derivative Excretion:

Compounds containing amine and piperidine functionalities undergo various metabolic transformations that influence their excretion. The primary routes of elimination for such molecules and their metabolites are typically via the urine and feces.

Renal Excretion: The kidneys are a major route of excretion for water-soluble compounds. nih.gov The ethanol and amino groups on the target molecule could potentially increase its polarity, making it a candidate for renal clearance. Metabolism, such as oxidation or conjugation (e.g., glucuronidation or sulfation), further increases water solubility, facilitating urinary excretion of metabolites. For instance, studies on other heterocyclic amines have shown that a significant portion of the administered dose, along with various conjugated metabolites, is excreted in the urine. nih.gov

Fecal and Biliary Excretion: Less polar compounds or high molecular weight metabolites are often eliminated via the feces, following secretion into the bile. nih.gov For some piperidine-containing structures, biliary excretion can be a significant pathway. nih.gov Unchanged parent compounds can also be excreted in the feces if they are poorly absorbed from the gastrointestinal tract.

Hypothetical Excretion Profile:

A typical preclinical mass balance study in a species like the rat would provide data on the cumulative percentage of the administered radioactive dose recovered in urine and feces over a period of several days.

Table 1: Hypothetical Mass Balance Data for a Piperidine Derivative in Rats (% of Administered Dose)

| Time Interval (hours) | Urine | Feces | Total Recovery |

| 0-24 | 45% | 30% | 75% |

| 24-48 | 10% | 8% | 93% |

| 48-72 | 3% | 2% | 98% |

| Total | 58% | 40% | 98% |

| This table is illustrative and not based on experimental data for this compound. It represents a plausible outcome for a compound with dual routes of elimination. |

Research Findings on Related Structures:

While direct research is lacking, studies on other molecules provide some context. For example, research on the heterocyclic amine 2-amino-9H-pyrido[2,3-b]indole (AαC) in rats showed that approximately 55% of the administered dose was excreted in urine and feces within 72 hours. nih.gov The majority of the excreted material consisted of sulfuric acid and glucuronic acid conjugates, with only a small amount of the unchanged parent compound found in feces. nih.gov This highlights the importance of metabolism in the excretion of such amines.

Another study on disitamab vedotin, a complex molecule, showed its small-molecule metabolite (MMAE) was primarily cleared via the biliary-fecal route (>70%), with a smaller fraction (<10%) eliminated renally. nih.gov This demonstrates that the specific structure and properties of a molecule heavily dictate its primary excretion pathway.

Without dedicated preclinical ADME studies on this compound, a definitive characterization of its excretion pathways and mass balance remains speculative. Detailed research, likely utilizing a radiolabeled version of the compound, would be necessary to generate the specific data required for a complete understanding of its disposition in preclinical species.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and quantification of 2-(1-Methyl-piperidin-3-ylamino)-ethanol in various research samples. The choice of method depends on the specific analytical goals, such as purity assessment, quantification in complex matrices, or analysis of related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

A robust reversed-phase HPLC (RP-HPLC) method is a cornerstone for the routine analysis of this compound. Given the compound's basic nature and lack of a strong UV chromophore, method development would focus on achieving adequate retention, symmetrical peak shape, and sensitive detection.

A typical HPLC method would likely employ a C18 stationary phase, which is versatile for separating a wide range of compounds. The mobile phase would consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure good peak shape for the basic piperidine (B6355638) moiety, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to suppress the ionization of residual silanols on the stationary phase and to provide a counter-ion for the protonated analyte. nih.gov For compounds lacking a UV chromophore, detection can be achieved using a Charged Aerosol Detector (CAD) or by pre-column derivatization with a UV-active agent. researchgate.netnih.gov

Validation of the HPLC method would be performed according to established guidelines to ensure its reliability for the intended application. This would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD) or UV (after derivatization) |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

For more demanding separation challenges, such as the analysis of closely related impurities or high-throughput screening, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. UPLC utilizes columns with sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed of analysis. researchgate.net

The transition from an HPLC to a UPLC method for this compound would involve scaling the method parameters to the smaller column dimensions and particle size. This typically results in a much shorter analysis time, often by a factor of 5 to 10, while improving the resolution between the main compound and its potential impurities. nih.govnih.gov The higher resolution of UPLC is particularly beneficial for resolving stereoisomers or positional isomers, which can be critical in pharmaceutical research. The AccQ•Tag Ultra derivatization chemistry, for instance, is a well-established pre-column derivatization method for amino compounds that is compatible with UPLC-based analysis. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Specific Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is typically required to increase the compound's volatility and thermal stability. researchgate.net

Common derivatization strategies for amino alcohols include silylation, which targets the hydroxyl and secondary amine groups, or acylation. These derivatization steps replace the active hydrogens with non-polar groups, making the molecule suitable for GC analysis. The subsequent mass spectrometric detection provides high selectivity and sensitivity, allowing for the confident identification and quantification of the compound, even in complex biological matrices. scholars.direct GC-MS is particularly useful for metabolic studies, where it can be used to identify and quantify metabolites of the parent compound in biological fluids. nih.gov

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure determination and confirmation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize the structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the N-methyl group, the piperidine ring protons, and the protons of the amino-ethanol side chain. chemicalbook.com The diastereotopic protons of the piperidine ring would likely show complex splitting patterns.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, providing information about their chemical environment. researchgate.net The chemical shifts of the piperidine ring carbons are sensitive to the conformation and substitution pattern of the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 | ~46 |

| Piperidine Ring | 1.5 - 3.0 | 25 - 60 |

| N-CH₂ (ethanol) | ~2.7 | ~55 |

| O-CH₂ (ethanol) | ~3.6 | ~60 |

| NH | Variable | - |

| OH | Variable | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. nih.gov This is a critical step in confirming the identity of a newly synthesized compound or an unknown impurity.

Electrospray ionization (ESI) would be a suitable ionization technique for this polar molecule, likely producing a prominent protonated molecule [M+H]⁺ in the positive ion mode. The accurate mass of this ion would be compared to the calculated mass of the proposed elemental formula to confirm its composition with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would be performed to study its fragmentation pattern. The fragmentation of the piperidine ring and the amino-ethanol side chain would provide valuable structural information. acs.org Common fragmentation pathways for N-alkyl piperidines include the loss of the N-alkyl group and ring-opening reactions. nih.gov The fragmentation of the amino-ethanol side chain would also yield characteristic product ions.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ (C₈H₁₉N₂O)⁺ | 159.1503 | 159.1501 | -1.3 |

| Major Fragment 1 | - | - | - |

| Major Fragment 2 | - | - | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. rsc.org The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. rsc.org By analyzing the absorption spectrum, researchers can deduce the presence of characteristic functional groups.

For the compound this compound, an IR spectrum would be expected to display several key absorption bands that confirm its structure. The molecule contains a hydroxyl (-OH) group, a secondary amine (-NH-), a tertiary amine (-N-CH₃), and various C-H, C-N, and C-O single bonds.

The most distinguishable peaks would be the O-H stretch from the alcohol and the N-H stretch from the secondary amine. The O-H stretching vibration typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. docbrown.infonist.gov This broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to be a weaker, sharper peak in a similar region, typically 3300-3500 cm⁻¹. Often, this peak may be masked by or overlap with the broad O-H band. masterorganicchemistry.com

Aliphatic C-H stretching vibrations from the piperidine ring, the ethyl chain, and the N-methyl group are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. youtube.com The presence of C-O and C-N stretching vibrations, which appear in the fingerprint region (below 1500 cm⁻¹), provides further structural confirmation. The C-O stretch of a primary alcohol is typically found between 1050-1085 cm⁻¹, while C-N stretching vibrations occur in the 1020-1250 cm⁻¹ range. youtube.com

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Secondary Amine (-NH) | N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| Alkane (Piperidine, Ethyl) | C-H Stretch | 2850 - 2960 | Medium to Strong, Sharp |

| Alcohol (Primary) | C-O Stretch | 1050 - 1085 | Medium to Strong |

| Amine | C-N Stretch | 1020 - 1250 | Medium |

| Methylene group (-CH₂) | C-H Bend | 1450 - 1485 | Medium |

| Methyl group (-CH₃) | C-H Bend | 1350 - 1380 | Medium |

Impurity Profiling and Degradation Product Analysis in Research Batches

The comprehensive analysis of impurities and degradation products is a critical aspect of chemical research and development. Impurity profiling ensures the quality and consistency of research batches and provides insight into the stability of the compound under various conditions. For this compound, impurities can originate from the synthetic process (process-related impurities) or from chemical degradation over time (degradation products).

Process-related impurities are by-products formed during synthesis. A plausible synthetic route for this compound involves the reaction of 3-amino-1-methylpiperidine with an ethylene (B1197577) oxide equivalent, such as 2-chloroethanol. Potential impurities from this process could include unreacted starting materials, by-products from side reactions, and residual reagents or solvents. For instance, over-alkylation could lead to the formation of a di-substituted product on the secondary amine.

Degradation products arise from the decomposition of the target compound due to factors like exposure to air (oxidation), light, temperature, or humidity. Amines are susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products. nih.gov Alcohols can also undergo oxidation. The identification of these products is crucial for establishing appropriate storage conditions and shelf-life.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, more definitively, Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for the separation, identification, and quantification of these low-level components. mdpi.comnih.gov

The table below lists potential impurities and degradation products for this compound.

| Compound Name | Type | Potential Origin | Analytical Method |

| 3-Amino-1-methylpiperidine | Process Impurity | Unreacted starting material | HPLC, GC-MS |

| 2-Chloroethanol | Process Impurity | Unreacted starting material/reagent | GC-MS |

| N-(2-Hydroxyethyl)-N-(1-methyl-piperidin-3-yl)amine N-oxide | Degradation Product | Oxidation of the tertiary piperidine nitrogen | LC-MS/MS |

| 2-(1-Methyl-piperidin-3-ylimin)-ethanol | Degradation Product | Oxidation of the secondary amine | LC-MS/MS |

| (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)-N2-(2-hydroxyethyl)phthalamide | Process Impurity | Incomplete reaction or side reaction during synthesis of related compounds. mdpi.com | LC-MS, NMR |

Bioanalytical Method Development for Quantification in Preclinical Biological Matrices

To evaluate the pharmacokinetic properties of a research compound in preclinical studies, robust and sensitive bioanalytical methods are required for its quantification in biological matrices such as plasma, blood, or urine. nih.govnih.gov For a polar, basic compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity, selectivity, and speed. bioanalysis-zone.comresearchgate.net

The development of an LC-MS/MS method involves several key stages. First, a sample preparation procedure is established to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. wordpress.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For this compound, a combination of PPT followed by SPE could yield a clean extract suitable for analysis.

Next, chromatographic conditions are optimized to achieve efficient separation of the analyte from endogenous matrix components and potential metabolites. Reversed-phase chromatography using a C18 column with a gradient elution of an aqueous mobile phase (containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the basic analyte) and an organic solvent (like acetonitrile or methanol) is a typical starting point. nih.gov

Mass spectrometric detection is then fine-tuned for maximum sensitivity and specificity. Electrospray ionization (ESI) in the positive ion mode is generally effective for amines. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. bioanalysis-zone.com

The entire method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability in the biological matrix. nih.govnih.gov

A hypothetical set of parameters for an LC-MS/MS method for the analysis of this compound in rat plasma is outlined below.

| Parameter | Description |

| Instrumentation | UPLC system coupled with a triple quadrupole mass spectrometer |

| Biological Matrix | Rat Plasma (K₂EDTA) |

| Sample Preparation | Protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) |

| Chromatography Column | Reversed-Phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient elution |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 159.1 (Calculated for C₈H₁₉N₂O⁺) |

| Product Ion | Hypothetical fragment, e.g., m/z 114.1 (loss of ethanolamine (B43304) moiety) |

| Internal Standard | A stable isotope-labeled version of the analyte or a structural analog |

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1-Methyl-piperidin-3-ylamino)-ethanol, this method would be invaluable for identifying potential biological targets and elucidating the molecular basis of its interactions.

The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A library of potential protein targets would be prepared by obtaining their crystal structures from databases like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of each receptor. The program would then explore various conformations and orientations of the ligand within the binding site to find the most stable binding pose, which is typically estimated by a scoring function that calculates the binding free energy.

Analysis of Results: The docking poses would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. This information can predict the binding affinity and selectivity of the compound for different targets.

A hypothetical docking study could reveal, for example, that the hydroxyl group of the ethanol (B145695) moiety acts as a hydrogen bond donor, while the tertiary amine of the piperidine (B6355638) ring acts as a hydrogen bond acceptor. The methyl group on the piperidine would likely engage in hydrophobic interactions.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure, geometry, and reactivity of a molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule.

Calculate Electronic Properties: Compute properties such as total energy, dipole moment, and the distribution of electron density.

Vibrational Analysis: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure.

These calculations would provide a foundational understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The energy and shape of these orbitals are crucial for understanding a molecule's reactivity. youtube.comyoutube.comwikipedia.org

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character.

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugation, and bonding interactions within a molecule. rsc.orgwisc.edujoaquinbarroso.com Key insights from NBO analysis include:

Natural Atomic Charges: Calculation of the charge distribution on each atom, providing insight into the molecule's polarity.

Hybridization: Description of the hybridization of atomic orbitals in forming bonds.

Donor-Acceptor Interactions: Quantification of the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. This can reveal important intramolecular interactions, such as hydrogen bonds. rsc.org

NBO analysis of this compound could reveal the nature of the intramolecular hydrogen bond between the hydroxyl group and the amino nitrogen, for example.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. researchgate.netrsc.orgarxiv.orgnih.gov An MD simulation of this compound, either in a solvent or bound to a protein, would involve:

System Setup: Placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time (from nanoseconds to microseconds).

Trajectory Analysis: Analyzing the resulting trajectory to understand:

Conformational Flexibility: How the molecule changes its shape over time.

Solvation: How the molecule interacts with the surrounding solvent molecules.

Binding Stability: If simulated with a protein, how stable the binding pose is and what are the key interactions that maintain the complex.

MD simulations would provide a dynamic picture of the molecule's behavior, complementing the static views from docking and quantum chemistry.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. If this compound were found to be active against a particular target, a pharmacophore model could be developed based on its key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged/ionizable groups).

This model could then be used for:

Virtual Screening: Searching large chemical databases for other molecules that match the pharmacophore model. This is a powerful method for identifying new and potentially more potent ligands.

Lead Optimization: Guiding the chemical modification of the initial compound to improve its binding affinity and other properties.

This approach would leverage the structural information of this compound to accelerate the discovery of new drug candidates.

In Silico Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The preclinical assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery. In silico computational models provide a rapid and cost-effective method to predict these properties, helping to identify potential liabilities and guide the selection of candidates for further development. molecular-modelling.ch For the compound this compound, a comprehensive ADME profile was generated using a variety of established computational models. These predictions are based on its chemical structure and provide insights into its likely pharmacokinetic behavior.

The initial step in this computational analysis involves the calculation of key physicochemical properties, which are fundamental determinants of a compound's ADME profile. These properties for this compound are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 158.24 g/mol | Low molecular weight is generally favorable for absorption. |

| LogP (Octanol/Water Partition Coefficient) | 0.45 | Indicates low lipophilicity and high hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 44.75 Ų | A low TPSA is associated with good cell membrane permeability. |

| Hydrogen Bond Donors | 2 | Number of donor groups available for hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 | Number of acceptor groups available for hydrogen bonding. |

Absorption

The absorption of a compound determines its entry into the systemic circulation. Key predicted parameters related to the absorption of this compound are detailed below. The models predict high gastrointestinal absorption, which is a favorable characteristic for orally administered drugs. However, predictions also suggest that the compound is a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the net uptake of drugs from the gut.

Table 2: Predicted Absorption Properties of this compound

| Parameter | Prediction | Interpretation |

|---|---|---|

| Water Solubility (Log S) | -1.25 | High solubility, as expected from its hydrophilic nature. |

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |

| Caco-2 Permeability (log Papp) | -0.95 cm/s | Low permeability predicted in this cell-based model of the intestinal wall. |

| P-glycoprotein (P-gp) Substrate | Yes | The compound may be actively transported out of cells, potentially reducing its intracellular concentration. |

| P-glycoprotein (P-gp) I Inhibitor | No | Unlikely to inhibit the efflux of other P-gp substrate drugs. |

Distribution

Distribution describes how a compound spreads throughout the body's tissues and fluids after absorption. The predicted distribution profile for this compound suggests it will distribute into tissues but may have limited access to the central nervous system (CNS). The volume of distribution (VDss) is predicted to be low, and the compound is not expected to be highly bound to plasma proteins.

Table 3: Predicted Distribution Properties of this compound

| Parameter | Prediction | Interpretation |

|---|---|---|

| Volume of Distribution (VDss, log L/kg) | -0.15 | Low volume of distribution suggests limited distribution into tissues outside the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.85 | Predicted to be poorly distributed to the brain. |

| CNS Permeability (logPS) | -3.25 | Predicted to have low permeability into the central nervous system. |

Metabolism

Metabolism involves the chemical modification of a compound by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. This process is crucial for detoxification and elimination. In silico models predict that this compound is likely to be a substrate for several CYP isoforms, indicating it will undergo metabolic clearance. Importantly, it is also predicted to be an inhibitor of CYP2D6, which could lead to drug-drug interactions if co-administered with other drugs metabolized by this enzyme.

Table 4: Predicted Metabolic Properties of this compound

| Parameter | Prediction | Interpretation |

|---|---|---|

| CYP1A2 Substrate | No | Not a predicted substrate for this isoform. |

| CYP2C9 Substrate | No | Not a predicted substrate for this isoform. |

| CYP2C19 Substrate | Yes | Predicted to be metabolized by this isoform. |

| CYP2D6 Substrate | Yes | Predicted to be metabolized by this isoform. |

| CYP3A4 Substrate | Yes | Predicted to be metabolized by this major drug-metabolizing enzyme. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of CYP1A2 substrates. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C9 substrates. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of CYP2C19 substrates. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

Excretion

Excretion is the process by which a compound and its metabolites are removed from the body. The total clearance of a drug is a key pharmacokinetic parameter that determines its dosing regimen. The predictions for this compound suggest it may be a substrate for renal transporters, indicating a role for the kidneys in its elimination.

Table 5: Predicted Excretion Properties of this compound

| Parameter | Prediction | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | 0.45 | Indicates a moderate rate of clearance from the body. |

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Biological Targets for Aminopiperidine Ethanol (B145695) Scaffolds

The aminopiperidine core is a versatile scaffold recognized for its presence in a multitude of biologically active compounds. Research into aminopiperidine derivatives has revealed their interaction with a diverse range of biological targets, paving the way for the exploration of novel therapeutic applications. While the specific targets of 2-(1-Methyl-piperidin-3-ylamino)-ethanol are not extensively documented, the activities of related compounds provide a roadmap for future investigations.

For instance, substituted 3-aminopiperidines have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the management of type 2 diabetes. acs.org Similarly, 4-aminopiperidine (B84694) derivatives have been discovered as inhibitors of Hepatitis C Virus (HCV) assembly, a crucial stage in the viral life cycle that has been less exploited by antiviral therapies. nih.gov Another area of interest is in the development of antifungal agents; 4-aminopiperidines have been shown to target ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.gov More recently, aminopiperidine-based compounds have been identified as novel bacterial topoisomerase inhibitors, presenting a promising strategy against antibiotic-resistant bacteria. nih.gov

The structural features of this compound, specifically the 3-amino substitution pattern and the ethanolamine (B43304) side chain, suggest potential interactions with various receptors and enzymes. The piperidine (B6355638) ring is a key structural element for dual affinity at histamine (B1213489) H3 and sigma-1 receptors in some derivatives. google.com The exploration of such targets for this specific compound could unveil new therapeutic possibilities.

| Aminopiperidine Scaffold | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Substituted 3-aminopiperidines | Dipeptidyl Peptidase IV (DPP-4) | Type 2 Diabetes | acs.org |

| 4-Aminopiperidine derivatives | HCV Assembly | Antiviral (Hepatitis C) | nih.gov |

| 4-Aminopiperidine derivatives | Ergosterol Biosynthesis | Antifungal | nih.gov |

| Aminopiperidine-based compounds | Bacterial DNA Gyrase and Topoisomerase IV | Antibacterial | nih.gov |

| Piperidine derivatives | Histamine H3 / Sigma-1 Receptors | Neurological Disorders | google.com |

Integration of this compound into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against biological targets. google.com The inclusion of diverse and structurally novel scaffolds in these libraries is crucial for identifying new hit compounds. The aminopiperidine ethanol scaffold, due to its favorable physicochemical properties and synthetic tractability, is a valuable component of such libraries.

While there is no specific report on the integration of this compound into a publicly documented HTS campaign, related structures have emerged from large-scale screening efforts. For example, the discovery of 4-aminopiperidine derivatives as HCV assembly inhibitors originated from a quantitative HTS (qHTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR), which contained over 339,000 compounds. nih.gov This demonstrates that libraries containing such scaffolds are actively being used to identify novel biological activities.

The synthesis of libraries of piperidine derivatives is a common practice in medicinal chemistry to explore the structure-activity relationships (SAR) around a promising core. nih.govvwr.com The accessibility of starting materials for this compound would allow for the creation of a focused library of analogs, which could then be screened against a panel of biological targets to identify potential therapeutic applications. The use of automated synthesis platforms can further accelerate the generation of such libraries for HTS campaigns. google.com

Application of Advanced Imaging Techniques in Preclinical Models for Target Engagement

Preclinical imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), are invaluable tools for understanding the in vivo behavior of drug candidates. nih.gov These non-invasive methods can provide crucial information on drug distribution, target engagement, and pharmacodynamics in living organisms, bridging the gap between in vitro activity and clinical efficacy.

For a compound like this compound to be studied using techniques like PET, it would need to be radiolabeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18. The development of radiolabeled ligands is a complex process that requires high affinity for the target, good brain penetration (for CNS targets), and minimal formation of radiometabolites that can cross the blood-brain barrier. google.com

While no specific radiolabeling studies for this compound have been reported, research on other heterocyclic compounds provides a framework for how this could be approached. For example, various 68Ga-labelled NGR derivatives have been assessed for their specificity to aminopeptidase (B13392206) N (APN/CD13) using PET/MRI imaging in tumor models. nih.gov Similarly, radiolabeled porphyrin derivatives have been evaluated for their potential in cancer diagnosis and therapy. google.com The development of a radiolabeled version of this compound or a close analog would be a critical step in visualizing its interaction with potential biological targets in vivo and validating its therapeutic potential.

Development as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological pathway, allowing for the elucidation of its function in a cellular or physiological context. The development of such probes requires a deep understanding of the structure-activity relationship of a chemical scaffold.

The aminopiperidine ethanol scaffold has the potential to be developed into a suite of chemical probes for various biological systems. Given the diverse activities of aminopiperidine derivatives, a focused medicinal chemistry effort could lead to the identification of highly potent and selective ligands for specific targets. For instance, the optimization of the 4-aminopiperidine scaffold for HCV assembly inhibition led to compounds with significantly improved potency and metabolic stability, making them suitable candidates for further development as probes to study the intricacies of the viral life cycle. nih.gov

For this compound, the journey to becoming a chemical probe would involve systematic structural modifications to enhance its affinity and selectivity for a particular biological target. This would be followed by rigorous characterization of its on-target and off-target effects to ensure its utility as a specific tool for biological investigation. The piperazine (B1678402) scaffold, a close structural relative, is considered a remarkable tool in the generation of diverse pharmacological agents, highlighting the potential of such heterocyclic structures as platforms for probe development. tcichemicals.com

Challenges and Opportunities in the Continued Research on Aminopiperidine Ethanol Chemistry

The continued exploration of aminopiperidine ethanol chemistry presents both challenges and opportunities. A significant challenge lies in the stereoselective synthesis of substituted piperidines. nih.gov The biological activity of chiral piperidine-containing drugs is often dependent on the specific stereoisomer. thieme-connect.com Therefore, developing efficient and scalable synthetic routes to enantiomerically pure aminopiperidine ethanols is a key hurdle to overcome. Methods such as enzyme-catalyzed cascades are being explored to produce enantiopure aminopiperidines in a more sustainable manner. rsc.org

Another challenge is the potential for off-target effects, as the piperidine scaffold is known to interact with a wide range of biological targets. Careful optimization and characterization are required to develop compounds with the desired selectivity. Furthermore, direct C-H functionalization of saturated nitrogen heterocycles like piperidine can be challenging, though recent advances in catalysis are providing new tools to address this. nih.gov

Despite these challenges, the opportunities are substantial. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.gov Its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, makes it an attractive building block for drug design. thieme-connect.com The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of aminopiperidine ethanols will undoubtedly lead to the discovery of new therapeutic agents and research tools.

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are commonly employed for 2-(1-Methyl-piperidin-3-ylamino)-ethanol?

- Methodological Answer : Synthesis typically involves refluxing precursor compounds in ethanol or ethanol-dimethylformamide (DMF) mixtures with catalysts such as triethylamine. For example, analogous piperidine derivatives are synthesized by heating under reflux for 5–10 hours, followed by neutralization with hydrochloric acid and crystallization from ethanol/DMF mixtures . Purification may include column chromatography or recrystallization, depending on the impurity profile.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous piperidine derivatives, which recommend:

- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact (Category 2A irritation ).

- Working in a fume hood to prevent inhalation of respiratory irritants (H335 classification ).

- Immediate medical consultation in case of exposure, with SDS provided to attending physicians .

Q. Which spectroscopic techniques are used for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are standard for functional group identification. For crystallographic validation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is widely adopted to resolve bond lengths and angles, particularly for chiral centers in piperidine derivatives .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

- Methodological Answer : Optimization strategies include:

- Screening catalysts (e.g., palladium or enzymatic catalysts) to enhance reaction efficiency.